(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of piperazine-substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or bacterial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in materials science are still being explored .
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE
- N-(6-CHLORO-3-NITROPYRIDIN-2-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)METHANONE
Uniqueness
Compared to similar compounds, (1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)(4-METHYLPIPERAZINO)METHANONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nitro group and a piperazine moiety makes it particularly versatile in various applications .
Properties
Molecular Formula |
C10H15N5O3 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H15N5O3/c1-12-3-5-14(6-4-12)10(16)9-8(15(17)18)7-13(2)11-9/h7H,3-6H2,1-2H3 |
InChI Key |
MBGDZIQCIVPKSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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